Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726785
InChI: InChI=1S/C12H12N2O3/c1-17-11(15)7-9-8-13-14(12(9)16)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3
SMILES:
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate

CAS No.:

Cat. No.: VC17726785

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate -

Specification

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name methyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate
Standard InChI InChI=1S/C12H12N2O3/c1-17-11(15)7-9-8-13-14(12(9)16)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3
Standard InChI Key KMWUEPIKHFRNDU-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CNN(C1=O)C2=CC=CC=C2

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate, reflects its core structure: a pyrazole ring substituted with a phenyl group at position 2, a ketone at position 3, and an acetylated methyl ester at position 4. The planar pyrazole nucleus facilitates π-π stacking interactions, while the ester and ketone groups enhance polarity, influencing solubility and reactivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.23 g/mol
IUPAC NameMethyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate
InChI KeyKMWUEPIKHFRNDU-UHFFFAOYSA-N

Comparative Analysis with Analogous Structures

A structurally related compound, methyl 2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)acetate (C₁₃H₁₄N₂O₃), differs by a methyl substituent at position 3 and a saturated pyrazole ring . This modification increases its molecular weight to 246.26 g/mol and alters its hydrophobicity (XLogP3 = 1.1) , suggesting that similar substitutions in the target compound could modulate bioavailability.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis is documented for methyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate, pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. A plausible route involves:

  • Condensation: Reacting phenylhydrazine with a β-ketoester (e.g., methyl acetoacetate) to form the pyrazole core.

  • Oxidation: Introducing the 3-keto group via mild oxidizing agents.

  • Esterification: Acetylation of the 4-position side chain using methanol under acidic conditions.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsIntermediate
1Phenylhydrazine, β-ketoester, reflux in ethanol2-Phenyl-2,3-dihydro-1H-pyrazol-4-ol
2KMnO₄, H₂O, 0°C3-Oxo-pyrazole derivative
3Acetic anhydride, H₂SO₄, methanolTarget compound

Crystallographic Insights from Related Compounds

A recent study on (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one revealed monoclinic crystallization in space group P2₁/c with unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å, and β = 95.807° . While the target compound lacks crystallographic data, analogous packing motifs (e.g., hydrogen-bonded dimers) are anticipated due to shared functional groups .

Physicochemical and Computational Properties

Predicted Solubility and Reactivity

The ester and ketone groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone). Computed properties from analogous compounds indicate:

  • Hydrogen Bond Acceptors: 4

  • Rotatable Bonds: 4

  • LogP: ~1.1 (estimated via PubChem’s XLogP3 model) .

Spectroscopic Characteristics

While experimental spectra are unavailable, IR peaks for the carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups are expected. NMR would show distinct signals for the aromatic protons (δ 7.2–7.8 ppm), pyrazole CH (δ 6.5–7.0 ppm), and methyl ester (δ 3.6–3.8 ppm).

Future Research Directions

Priority Investigations

  • Synthesis Optimization: Scalable routes using green chemistry principles.

  • Crystallography: Single-crystal X-ray diffraction to resolve stereoelectronic effects.

  • In Vitro Screening: Antiproliferative assays against cancer cell lines (e.g., MCF-7, A549).

Computational Modeling

Docking studies could predict interactions with therapeutic targets (e.g., COX-2, DNA topoisomerase II), guiding structural optimization .

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